N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O5S/c17-10-2-4-11(5-3-10)21-14(12-8-27(25,26)9-13(12)20-21)19-16(24)15(23)18-6-1-7-22/h2-5,22H,1,6-9H2,(H,18,23)(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMEYHHVUNXKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Reagents
- Starting material : 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde.
- Reagents : Sulfur, potassium hydroxide (KOH), and ethanol.
- Procedure : The aldehyde reacts with malononitrile in ethanol containing KOH, followed by sulfur incorporation at 60–70°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through recrystallization in butanol.
Intermediate Characterization
The resulting 2-aminothiophene-3-carbonitrile intermediate exhibits:
- IR : ν = 3386 cm⁻¹ (NH₂), 2210 cm⁻¹ (C≡N).
- ¹H NMR : δ 4.52 ppm (NH₂), δ 6.54 ppm (thiophene H-5).
- ¹³C NMR : Peaks at 84.51, 103.58, and 163.45 ppm confirm thiophene ring formation.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is introduced via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.
Palladium-Catalyzed Suzuki-Miyaura Coupling
- Catalyst : Pd(PPh₃)₄.
- Conditions : 4-Chlorophenylboronic acid, Na₂CO₃, dimethylformamide (DMF), 80°C.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane).
Oxidation to the Sulfone Group
The thiophene sulfur is oxidized to a sulfone using hydrogen peroxide (H₂O₂) in acetic acid.
Optimization of Oxidation Conditions
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH | 60 | 12 | 85 |
| mCPBA | CH₂Cl₂ | 25 | 24 | 78 |
Key observation : H₂O₂ in acetic acid provides higher yields and faster reaction times compared to meta-chloroperbenzoic acid (mCPBA).
Formation of the Oxalamide Bridge
The oxalamide linkage is constructed via sequential aminolysis using oxalyl chloride.
Stepwise Aminolysis Protocol
- Activation of oxalyl chloride : React oxalyl chloride with anhydrous dichloromethane (DCM) at 0°C.
- First amidation : Add thieno[3,4-c]pyrazole-3-amine derivative, stir at 25°C for 2 hours.
- Second amidation : Introduce 3-hydroxypropylamine, reflux for 4 hours.
Purification and Yield
- Workup : The crude product is washed with NaHCO₃ (5%) and brine, followed by drying over MgSO₄.
- Yield : 62–65% after silica gel chromatography (eluent: CH₂Cl₂/MeOH 95:5).
Comparative Analysis of Methods
| Step | Conventional Method (Batch) | Continuous Flow |
|---|---|---|
| Thienopyrazole core | 68% yield, 8 hours | N/A |
| Sulfone oxidation | 85% yield, 12 hours | N/A |
| Oxalamide formation | 65% yield, 6 hours | 70% yield, 2 hours |
Challenges and Optimization Opportunities
- Stereochemical control : The 3-hydroxypropyl group may introduce stereoisomerism during amidation. Chiral HPLC analysis is recommended for enantiomeric excess determination.
- Byproduct formation : Over-oxidation during sulfonation can generate sulfonic acid derivatives. Stoichiometric control of H₂O₂ mitigates this.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the sulfone group or to reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the aromatic ring or other parts of the molecule.
Hydrolysis: The oxalamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide typically involves multi-step organic reactions. The characterization techniques used to confirm the structure include:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Used for determining the molecular weight and confirming the presence of specific functional groups.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance:
- Inhibition of Tumor Growth : Studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves targeting specific enzymes or pathways critical for cancer cell survival.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
- Molecular Docking Studies : A study conducted on similar compounds demonstrated their interaction with 5-lipoxygenase, indicating a pathway for developing anti-inflammatory drugs. The results showed a significant binding affinity which warrants further exploration for therapeutic applications .
- Antimicrobial Activity : Compounds with similar structural motifs have been tested for antimicrobial properties against various bacterial strains. Results indicated enhanced activity against gram-positive bacteria compared to gram-negative bacteria .
Mechanism of Action
The mechanism of action of N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition.
Comparison with Similar Compounds
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide can be compared with other similar compounds, such as:
Thienopyridazines: These compounds have a similar fused ring system and are known for their potential as therapeutic agents.
Phenylpyrazoles: These compounds contain a phenyl group attached to a pyrazole ring and are used in various applications, including as pesticides.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Biological Activity
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide is a complex organic compound known for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anti-inflammatory activities.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 412.8 g/mol. Its structure features a thieno[3,4-c]pyrazole ring system, which is significant for its biological activity. The presence of the 4-chlorophenyl group and the oxalamide moiety enhances its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H17ClN4O5S |
| Molecular Weight | 412.8 g/mol |
| CAS Number | 899989-80-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that integrate various chemical transformations. These methods are crucial for achieving the desired purity and yield of the final product.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of pyrazoles demonstrated broad-spectrum antibacterial activity against several strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Case Studies
- Antibacterial Efficacy : In a comparative study, various pyrazole derivatives were tested for their antibacterial efficacy using the agar diffusion method. The results indicated that compounds with chlorosubstituents showed enhanced inhibition zones compared to standard antibiotics like ciprofloxacin .
- Inhibition of Inflammatory Markers : Another study evaluated the effect of thieno[3,4-c]pyrazole derivatives on inflammatory markers in vitro. The results demonstrated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-hydroxypropyl)oxalamide, and how can reaction conditions be optimized?
- Methodology : The synthesis of complex heterocyclic compounds like this typically involves multi-step protocols. For example, describes a similar synthesis using coupling reactions between pyrazole and oxadiazole derivatives under basic conditions (e.g., K₂CO₃ in DMF at room temperature). Optimization can employ Design of Experiments (DoE) to screen variables like solvent polarity, temperature, and stoichiometry. highlights statistical methods (e.g., factorial design) to minimize experimental runs while maximizing yield and purity.
- Key Parameters : Monitor intermediates via TLC/HPLC and characterize final products using NMR and mass spectrometry (see for structural bond analysis) .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodology : Use X-ray crystallography to resolve the thieno-pyrazol-oxalamide core (as in , which details bond angles and connectivity). Pair with DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps). Spectroscopic techniques like ¹H/¹³C NMR and IR can validate functional groups (e.g., sulfone groups at 5,5-dioxido positions) .
Q. What are the stability and solubility profiles of this compound under varying pH and solvent conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) using HPLC to track degradation. For solubility, use shake-flask methods with solvents of varying polarity (water, DMSO, ethanol) and analyze via UV-Vis spectroscopy. emphasizes proximate chemical analyses for bioactive compounds .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Apply quantum chemical calculations (e.g., DFT or molecular docking) to study interactions with biological targets (e.g., enzymes or receptors). describes ICReDD’s approach, combining reaction path searches and machine learning to predict reactivity and selectivity. For example, simulate the compound’s binding affinity to a target protein and modify substituents (e.g., 4-chlorophenyl or hydroxypropyl groups) to optimize interactions .
Q. How can contradictory data in literature regarding this compound’s reactivity or bioactivity be resolved?
- Methodology : Perform meta-analysis of published data to identify variables causing discrepancies (e.g., solvent effects, assay protocols). Replicate key experiments under controlled conditions. advocates using DoE to isolate confounding factors. For bioactivity conflicts, validate assays with orthogonal methods (e.g., cell-based vs. enzymatic assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
